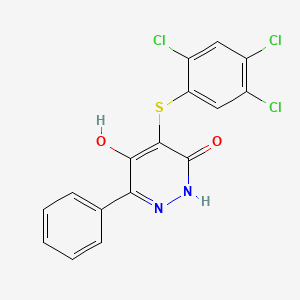
6-hydroxy-3-phenyl-5-(2,4,5-trichlorophenyl)sulfanyl-1H-pyridazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-hydroxy-3-phenyl-5-(2,4,5-trichlorophenyl)sulfanyl-1H-pyridazin-4-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and are used in various medicinal and industrial applications .
Vorbereitungsmethoden
The synthesis of 6-hydroxy-3-phenyl-5-(2,4,5-trichlorophenyl)sulfanyl-1H-pyridazin-4-one typically involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Industrial production methods may involve optimizing these reactions for higher yields and purity .
Analyse Chemischer Reaktionen
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Substitution reactions can introduce new functional groups, altering its properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-hydroxy-3-phenyl-5-(2,4,5-trichlorophenyl)sulfanyl-1H-pyridazin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of agrochemicals and other industrial products
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other pyridazinone derivatives, such as:
- 4-cyano-6-phenyl-5-substituted-3(2H)-pyridazinones
- 5-benzoyl-4-hydroxy-2-methyl-6-phenyl-2H-pyridazin-3-one .
These compounds share similar core structures but differ in their substituents, leading to variations in their pharmacological activities and applications.
Eigenschaften
Molekularformel |
C16H9Cl3N2O2S |
|---|---|
Molekulargewicht |
399.7 g/mol |
IUPAC-Name |
4-hydroxy-3-phenyl-5-(2,4,5-trichlorophenyl)sulfanyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C16H9Cl3N2O2S/c17-9-6-11(19)12(7-10(9)18)24-15-14(22)13(20-21-16(15)23)8-4-2-1-3-5-8/h1-7H,(H2,21,22,23) |
InChI-Schlüssel |
NJPFLFXTFOIZBJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NNC(=O)C(=C2O)SC3=CC(=C(C=C3Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B15284718.png)
![2,4-Dibromo-6-({[2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridin-3-yl]imino}methyl)phenol](/img/structure/B15284723.png)
![1-[2-(4-Oxo-5-propyl-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 4-iodobenzenesulfonate](/img/structure/B15284730.png)
![6-(Dimethylamino)-4-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[b]pyrano[2,3-d]pyridine-2,5-dione](/img/structure/B15284732.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(2-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B15284743.png)
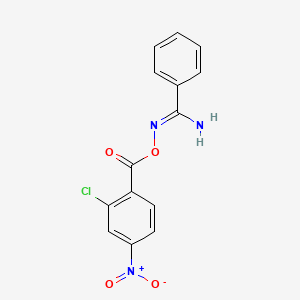

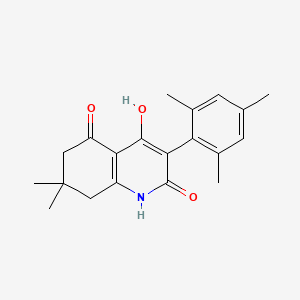
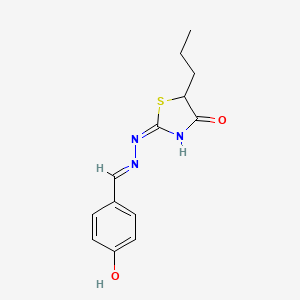
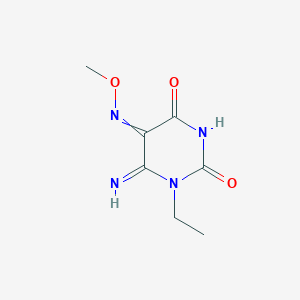
![N-(2-chlorophenyl)-2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B15284781.png)
![2-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B15284786.png)
![N'-[5-bromo-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide](/img/structure/B15284787.png)
![2-[4-(4-Fluorophenyl)-3-(1-pyrrolyl)-1-pyrazolyl]-N,N-dimethylethanamine 2-Butenedioate](/img/structure/B15284794.png)
